2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole
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Overview
Description
2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole is a complex organic compound characterized by the presence of tert-butyl, phenoxy, isopropylbenzyl, and benzo[d]imidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(tert-butyl)phenol with a suitable alkylating agent to form 4-(tert-butyl)phenoxyalkane. This intermediate is then reacted with 1-(4-isopropylbenzyl)-1H-benzo[d]imidazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and minimize waste. The choice of solvents, catalysts, and reaction conditions is carefully controlled to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), acids (sulfuric acid, hydrochloric acid), and bases (sodium hydroxide, potassium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines
Scientific Research Applications
2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole
- 1-(4-isopropylbenzyl)-1H-benzo[d]imidazole
- 4-(tert-butyl)phenoxybenzylamine
Uniqueness
2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both tert-butyl and isopropylbenzyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-[(4-propan-2-ylphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O/c1-20(2)22-12-10-21(11-13-22)18-30-26-9-7-6-8-25(26)29-27(30)19-31-24-16-14-23(15-17-24)28(3,4)5/h6-17,20H,18-19H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMAOAJELJPKIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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